8-(4-methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
This compound belongs to the triazaspiro[4.5]decene family, characterized by a spirocyclic core (a fused bicyclic system) with a sulfonyl group at position 8, a 4-methoxyphenyl substituent at position 2, and a propylsulfanyl group at position 2. The propylsulfanyl group contributes to lipophilicity, which may affect membrane permeability and bioavailability.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-(4-methoxyphenyl)sulfonyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-17-32-23-22(18-5-7-19(30-2)8-6-18)25-24(26-23)13-15-27(16-14-24)33(28,29)21-11-9-20(31-3)10-12-21/h5-12H,4,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUNVBIRMCFRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework with multiple functional groups that may contribute to its biological activity. The presence of methoxy and sulfonyl groups is significant for modulating interactions with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈N₄O₃S₂ |
| Molecular Weight | 382.47 g/mol |
| CAS Number | To be determined |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could interact with cellular receptors influencing signal transduction pathways critical for cellular responses.
- Gene Expression Alteration : The compound might alter the expression of genes associated with growth and differentiation.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that similar compounds in the triazaspiro series exhibit significant anticancer properties. For instance, spirohydantoins have been identified as effective inhibitors of prolyl hydroxylase enzymes, leading to increased erythropoietin levels and potential applications in treating anemia and cancer-related conditions .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activities against various pathogens. Preliminary data suggest that the sulfonyl group may enhance the interaction with bacterial cell membranes .
Case Studies
- Inhibition of Prolyl Hydroxylases : A study on spirohydantoins indicated their efficacy as inhibitors of prolyl hydroxylase enzymes (PHDs), suggesting that modifications in the triazaspiro structure can lead to enhanced pharmacological profiles .
- Antiproliferative Effects : Research into structurally related compounds revealed significant antiproliferative effects against melanoma and prostate cancer cells, indicating a promising avenue for further investigation of this compound's anticancer potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 8-(4-methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene with structurally related compounds:
*Estimated based on structural similarity to G022-0123.
†Predicted using QSAR models (logP increases with longer alkyl chains).
‡Calculated from analogous spirocyclic diones .
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound ’s propylsulfanyl group increases logP (~4.8) compared to G022-0125’s ethylsulfanyl (logP = 4.34), aligning with the trend that longer alkyl chains enhance lipophilicity .
- Replacing the 4-methylbenzenesulfonyl group in G022-0125 with a 4-methoxybenzenesulfonyl group (target compound) introduces additional polarity but is offset by the methoxy group’s electron-donating effects, which may stabilize sulfonyl interactions in hydrophobic pockets.
Spirocyclic Core Modifications :
- Compound 14 (from ) replaces the triazaspirodecene system with a diazaspirodecane dione, reducing nitrogen content and introducing a ketone group. This lowers logP (3.9–4.2) and increases polar surface area (~80.1 Ų), likely reducing CNS penetration compared to the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to G022-0125, involving sulfonylation of the spirocyclic amine intermediate and subsequent thioether formation. However, the methoxybenzenesulfonyl group may require protective strategies to avoid demethylation during synthesis .
Pharmacological Implications:
- Target Selectivity : The 4-methoxyphenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors, as seen in structurally related spirocyclic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
